1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
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Overview
Description
1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexyl group attached to a urea moiety, with an oxan-4-ylsulfanyl group linked via an ethyl chain. Its distinct chemical structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(oxan-4-ylsulfanyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea moiety or the oxan-4-ylsulfanyl group.
Substitution: The ethyl chain or the cyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified urea derivatives or reduced sulfur-containing groups.
Substitution: New compounds with different functional groups replacing the original ones.
Scientific Research Applications
1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-(2-ethylphenyl)urea: Similar structure but with an ethylphenyl group instead of the oxan-4-ylsulfanyl group.
1-cyclohexyl-3-(o-tolyl)urea: Contains an o-tolyl group in place of the oxan-4-ylsulfanyl group.
1-cyclohexyl-3-(3,4-dichlorophenyl)-1-ethylurea: Features a dichlorophenyl group and an ethyl group.
Uniqueness
1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea is unique due to the presence of the oxan-4-ylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c17-14(16-12-4-2-1-3-5-12)15-8-11-19-13-6-9-18-10-7-13/h12-13H,1-11H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZKKDCFBZNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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